5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
5-Chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at position 5, methoxy at position 2, and methyl at position 4 on the benzene ring. The sulfonamide nitrogen is functionalized with a pyridin-2-ylmethyl group. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymatic activity, such as HIV integrase (HIV IN) inhibitors . The chloro and methoxy groups confer electronic and steric properties that influence binding affinity and solubility, while the pyridin-2-ylmethyl moiety may enhance interactions with metal ions or hydrophobic pockets in biological targets.
Properties
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-5-3-4-6-16-11/h3-8,17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVATKQDYAWWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323829 | |
| Record name | 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202520 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
701952-61-6 | |
| Record name | 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzene Derivatives
Solvents and Catalysts
-
Chlorosulfonic acid : Critical for introducing the sulfonyl chloride group.
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Triethylamine : Neutralizes HCl during amidation, driving the reaction to completion.
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Dichloromethane (DCM) : Preferred solvent for sulfonylation due to its inertness and solubility properties.
Detailed Synthetic Procedures
Synthesis of 5-Chloro-2-Methoxy-4-Methylbenzenesulfonyl Chloride
Step 1: Chlorosulfonation
5-Chloro-2-methoxy-4-methylbenzene (1 equiv) is treated with chlorosulfonic acid (3 equiv) at −10°C to 0°C. The exothermic reaction requires careful temperature control to avoid over-sulfonation. After 1 hour, the mixture is poured onto ice, and the sulfonic acid intermediate is extracted into ether.
Step 2: Thionyl Chloride Treatment
The sulfonic acid is refluxed with thionyl chloride (2 equiv) in benzene to yield the sulfonyl chloride. Distillation under reduced pressure isolates the product (72–95% yield).
Amidation with Pyridin-2-Ylmethanamine
Reaction Setup
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (1 equiv) is dissolved in DCM and cooled to 0°C. Pyridin-2-ylmethanamine (1.2 equiv) and triethylamine (1.5 equiv) are added dropwise. The mixture stirs at room temperature for 4–6 hours.
Workup and Purification
The reaction is quenched with water, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Crude product is recrystallized from ethanol/water (45–57% yield).
Reaction Optimization and Challenges
Regioselectivity in Sulfonylation
The methyl group at position 4 directs electrophilic substitution to the para position relative to the methoxy group. Steric effects from the methyl substituent necessitate prolonged reaction times (4–6 hours) for complete conversion.
Byproduct Formation
Competing reactions include:
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Disulfonation : Mitigated by maintaining low temperatures (−10°C) during chlorosulfonation.
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Amine oxidation : Avoided by using anhydrous conditions and inert atmospheres.
Analytical Data and Characterization
Spectral Properties
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonyl chloride | 72–95 | ≥98% |
| Amidation | 45–57 | ≥95% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times by 30% and improves safety during chlorosulfonation. Tubular reactors minimize thermal gradients, enhancing reproducibility.
Waste Management
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Thionyl chloride byproducts : Neutralized with aqueous NaHCO₃ to form SO₂ and HCl, which are scrubbed.
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Solvent recovery : DCM is distilled and reused, reducing environmental impact.
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions include sulfonic acids, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of metabolic pathways or signaling cascades, resulting in various biological effects .
Comparison with Similar Compounds
Substitutions on the Benzene Ring
- Electron-Withdrawing Groups (EWGs): Nitro Substituents: Compound IIIi (N-(styrylquinolin-7-yl)-4-nitrobenzenesulfonamide) demonstrates a 96.7% HIV IN inhibitory rate, attributed to the nitro group increasing sulfonamide acidity and enhancing metal chelation .
Electron-Donating Groups (EDGs) :
Substitutions on the Sulfonamide Nitrogen
Pyridin-2-ylmethyl vs. Pyrimidin-2-ylpiperidin-4-ylmethyl :
Triazinyl and Pyrazolyl Groups :
Pharmacokinetic and Toxicity Profiles
- Solubility : The pyridin-2-ylmethyl group may improve aqueous solubility compared to bulkier tert-butyl or triazinyl substituents () .
Biological Activity
5-Chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by a benzenesulfonamide core with various substituents that influence its biological activity. The compound's molecular formula is , and it features a chloro group, a methoxy group, and a pyridinylmethyl moiety. These structural components are significant in determining the compound's solubility, bioactivity, and potential therapeutic applications.
Structural Characteristics
The presence of the sulfonamide group is particularly notable as it enhances solubility and bioactivity, making it a crucial pharmacophore in many medicinal compounds. The unique combination of substituents in this compound may offer enhanced selectivity towards specific biological targets when compared to other benzenesulfonamides.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(4-sulfamoylphenyl)benzamide | Contains a sulfonamide and chloro group | Anticancer activity |
| N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino benzenesulfonamide | Features thiophene and pyrimidine rings | Enzyme inhibition |
| 5-Chloro-N-(4-piperazinyl)benzene sulfonamide | Incorporates piperazine moiety | Antibacterial properties |
This table highlights the diverse biological activities associated with similar compounds, suggesting that this compound may also exhibit significant pharmacological properties due to its unique structure.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related benzenesulfonamides, providing context for the potential effects of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that related sulfonamides exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 6.63 mg/mL against Staphylococcus aureus to 6.72 mg/mL against Escherichia coli .
- Anti-inflammatory Effects : Research has indicated that certain benzenesulfonamides possess anti-inflammatory properties, with compounds showing up to 94.69% inhibition of carrageenan-induced edema in rat models . This suggests that this compound may similarly exhibit anti-inflammatory effects.
- Enzyme Inhibition : Molecular docking studies have indicated that related compounds interact with specific amino acid residues in enzyme active sites, potentially leading to inhibition of enzymatic activity . This interaction could be crucial for therapeutic applications targeting specific diseases.
Q & A
Basic: What are the key considerations for synthesizing 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in high yield?
The synthesis typically involves multi-step nucleophilic substitution and sulfonamide coupling. Critical parameters include:
- Reagent selection : Use of sulfonyl chlorides (e.g., benzenesulfonyl chloride) for sulfonamide formation and halogenating agents for chloro-substitution ().
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency at 80–100°C ().
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard, but recrystallization from ethanol/water mixtures improves purity ( ).
Yield improvements (>70%) require strict control of reaction time (4–6 hrs) and exclusion of moisture ().
Basic: How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond angles, torsion angles, and packing motifs. For example, the sulfonamide S–N bond length (~1.63 Å) and dihedral angles between aromatic rings ( ).
- Spectroscopic methods :
- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; pyridylmethyl protons appear as a multiplet at δ 4.5–4.7 ppm ().
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ ().
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₉H₂₀ClN₂O₃S: 407.08 g/mol) ().
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide analogs?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., carbonic anhydrase) with cell-based viability assays ().
- Structural analogs : Test derivatives lacking the pyridin-2-ylmethyl group to isolate pharmacophore contributions ().
- Dose-response profiling : Ensure IC₅₀ values are consistent across multiple replicates and cell lines ().
Cross-referencing with crystallographic data (e.g., sulfonamide-protein interactions) can validate target engagement ( ).
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX. Key residues (e.g., Zn²⁺-coordinating His94) should show hydrogen bonds with the sulfonamide group ().
- MD simulations : GROMACS or AMBER can assess stability of the ligand-protein complex over 100 ns trajectories (RMSD < 2 Å indicates stable binding) ().
- QSAR models : Train on datasets of sulfonamide inhibitors (IC₅₀ values) to predict activity cliffs ().
Basic: What analytical techniques ensure purity and stability of this compound during storage?
- HPLC : C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >98% required for biological assays ( ).
- Thermogravimetric analysis (TGA) : Confirm stability up to 150°C (decomposition onset) ().
- Karl Fischer titration : Monitor moisture content (<0.5% w/w) to prevent hydrolysis ().
Store under argon at –20°C in amber vials ().
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Substituent variation : Replace the 4-methyl group with CF₃ (electron-withdrawing) to enhance target affinity ().
- Scaffold hopping : Introduce a thiazole ring (as in ) to modulate solubility and logP.
- Pharmacophore mapping : Align sulfonamide, chloro, and methoxy groups with known inhibitors (e.g., acetazolamide) ().
- Off-target screening : Use kinase panels (e.g., Eurofins) to identify selectivity against >90% of human kinases ().
Advanced: What crystallographic databases are useful for comparing this compound’s structure with analogs?
- Cambridge Structural Database (CSD) : Search refcodes (e.g., VENKIJ for pyrimidine-sulfonamides) to analyze packing motifs and hydrogen-bonding networks ( ).
- Protein Data Bank (PDB) : Compare ligand-bound structures (e.g., 5W2 for sulfonamide-protein interactions) ().
- Mercury software : Calculate π-π stacking distances (3.5–4.0 Å) between the benzene and pyridine rings ( ).
Basic: What are the documented biological activities of structurally related sulfonamides?
- Anti-hypertensive : Analog N-(5-chloro-2-methoxyphenyl)benzenesulfonamide inhibits angiotensin-converting enzyme (ACE) with IC₅₀ = 12 µM ().
- Antimicrobial : Pyridylmethyl derivatives show MIC = 8 µg/mL against S. aureus ().
- Anti-inflammatory : Fluorinated analogs reduce COX-2 expression by 60% at 10 µM ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
